p-(p-Ethoxyphenyliminomethyl)benzonitrile
Overview
Description
P-(p-Ethoxyphenyliminomethyl)benzonitrile is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.29 g/mol . It is widely studied in scientific research.
Molecular Structure Analysis
The molecular structure of p-(p-Ethoxyphenyliminomethyl)benzonitrile consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Antibacterial Applications
Recent studies have synthesized derivatives of 4’-Cyanobenzylidene-4-ethoxyaniline for antibacterial purposes. These compounds have been tested both in vitro and in silico for their efficacy against various bacterial strains. The unique structure of the compound allows for the potential development of new antibacterial agents .
Antiviral Research
This compound has been identified as a potential inhibitor of viral RNA-dependent RNA polymerase (RdRp), which is crucial in the replication and transcription of SARS-CoV-2, the virus responsible for COVID-19. This suggests that derivatives of 4’-Cyanobenzylidene-4-ethoxyaniline could be used in the treatment of diseases caused by coronaviruses .
Material Science
In the field of material science, 4’-Cyanobenzylidene-4-ethoxyaniline is used due to its molecular structure, which can contribute to the synthesis of novel materials with specific optical or electrical properties. Its potential for creating new polymers or coatings makes it a valuable compound for research and development .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its chemical properties allow for reactions that can lead to the development of new organic compounds with diverse applications in chemistry and pharmacology .
Biological Activity Studies
4’-Cyanobenzylidene-4-ethoxyaniline: has garnered attention for its potential biological activity. Research is ongoing to explore its therapeutic applications, including its role in modulating biological pathways or as a lead compound in drug discovery.
Computational Chemistry
The compound is also used in computational chemistry to model interactions with biological targets. Its structure can be used to simulate docking studies, which help in understanding how it or its derivatives might interact with enzymes or receptors .
Photophysical Research
Due to its unique photophysical properties, 4’-Cyanobenzylidene-4-ethoxyaniline is studied for its potential use in photodynamic therapy (PDT). It could serve as a photosensitizer, which, upon activation by light, can produce reactive oxygen species to target diseased cells .
Environmental Science
Lastly, this compound’s derivatives could be used in environmental science to develop sensors or indicators for the detection of pollutants or toxins. Its chemical reactivity and stability under various conditions make it suitable for such applications .
properties
IUPAC Name |
4-[(4-ethoxyphenyl)iminomethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTZYFPFXIZAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346620 | |
Record name | p-(p-Ethoxyphenyliminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(p-Ethoxyphenyliminomethyl)benzonitrile | |
CAS RN |
34128-02-4 | |
Record name | p-(p-Ethoxyphenyliminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Cyanobenzylidene-4-ethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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